REACTION_CXSMILES
|
C(C1(C)C(=O)NC([C:10]2[C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)=N1)(C)C.C(N)(C)C>O>[N:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:18]=[C:19]([C:20]([OH:22])=[O:21])[CH:10]=1
|
Name
|
|
Quantity
|
12.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1(N=C(NC1=O)C1=NC2=CC=CC=C2C=C1C(=O)O)C
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
11 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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N1=CC(=CC2=CC=CC=C12)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |